molecular formula C49H58FeNO3P2PdS+ B13387544 DPPF Palladacycle Gen. 3

DPPF Palladacycle Gen. 3

Cat. No.: B13387544
M. Wt: 965.3 g/mol
InChI Key: RUYOWFBBOFRQIO-UHFFFAOYSA-O
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Description

DPPF Palladacycle Gen. 3, also known as 1,1’-bis(diphenylphosphino)ferrocene palladacycle, is a complex organometallic compound. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C47H41FeNO3P2PdS and a molecular weight of 924.11 g/mol . It appears as a yellow powder and is sensitive to air, requiring storage in a dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPPF Palladacycle Gen. 3 typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium acetate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then packaged under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DPPF Palladacycle Gen. 3 is known for its versatility in catalyzing various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide, under mild to moderate temperatures .

Major Products Formed

The major products formed from reactions catalyzed by DPPF Palladacycle Gen. 3 include biaryl compounds, substituted alkenes, and various heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of DPPF Palladacycle Gen. 3 involves the formation of a palladium complex with the substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The compound operates through both Pd(II)/Pd(IV) and Pd(0)/Pd(II) catalytic cycles, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DPPF Palladacycle Gen. 3 is unique due to its high stability and efficiency in catalyzing a wide range of reactions. Its ability to operate under mild conditions and its compatibility with various substrates make it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C49H58FeNO3P2PdS+

Molecular Weight

965.3 g/mol

IUPAC Name

carbanide;cyclopentyl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphanium;iron(2+);methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/2C17H19P.C12H9N.CH4O3S.2CH3.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-6,8-9,13H;1H3,(H,2,3,4);2*1H3;;/q;;-2;;2*-1;2*+2/p+1

InChI Key

RUYOWFBBOFRQIO-UHFFFAOYSA-O

Canonical SMILES

[CH3-].[CH3-].CS(=O)(=O)O.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Fe+2].[Pd+2]

Origin of Product

United States

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